molecular formula C21H16O3 B14243481 2-Benzoyl-4-methylphenyl benzoate CAS No. 344563-86-6

2-Benzoyl-4-methylphenyl benzoate

Cat. No.: B14243481
CAS No.: 344563-86-6
M. Wt: 316.3 g/mol
InChI Key: QYMMDDHJIJSMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzoyl-4-methylphenyl benzoate is an organic compound with the molecular formula C21H16O3. It is a derivative of benzoic acid and is known for its unique structural properties, which include both intra- and intermolecular interactions. The compound crystallizes in the triclinic space group PĪ and exhibits centrosymmetric dimers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-4-methylphenyl benzoate typically involves the benzoylation of substituted phenols. One common method is the Schotten-Baumann reaction, where phenol reacts with benzoyl chloride in the presence of sodium hydroxide . The reaction is carried out by adding benzoyl chloride to a solution of phenol and sodium hydroxide, followed by vigorous shaking and cooling. The solid benzoate product is then separated and recrystallized from ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-4-methylphenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols and aldehydes

    Substitution: Various substituted benzoates

Mechanism of Action

The mechanism of action of 2-Benzoyl-4-methylphenyl benzoate involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. These interactions can influence the compound’s reactivity and stability. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoyl-4-methylphenyl benzoate is unique due to its specific structural arrangement, which includes both intra- and intermolecular interactions. This structural uniqueness contributes to its distinct chemical and physical properties, setting it apart from other similar compounds .

Properties

CAS No.

344563-86-6

Molecular Formula

C21H16O3

Molecular Weight

316.3 g/mol

IUPAC Name

(2-benzoyl-4-methylphenyl) benzoate

InChI

InChI=1S/C21H16O3/c1-15-12-13-19(24-21(23)17-10-6-3-7-11-17)18(14-15)20(22)16-8-4-2-5-9-16/h2-14H,1H3

InChI Key

QYMMDDHJIJSMCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.